![molecular formula C16H9Cl3N2O2 B4924965 1-[(2,3,5-trichloro-6-hydroxyphenyl)diazenyl]-2-naphthol](/img/structure/B4924965.png)
1-[(2,3,5-trichloro-6-hydroxyphenyl)diazenyl]-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,3,5-trichloro-6-hydroxyphenyl)diazenyl]-2-naphthol, commonly known as Sudan I, is an organic compound that is widely used in various industries, including food, cosmetics, and textiles. Sudan I is a synthetic dye that is known for its bright red color and is used to color a wide range of products. However, it has been found to be carcinogenic and is banned in many countries.
Scientific Research Applications
Sudan I has been widely studied in scientific research due to its carcinogenic properties. It has been used as a model compound to study the mechanism of action of other carcinogenic compounds. Sudan I has also been used in studies to investigate the effects of environmental pollutants on human health. Additionally, Sudan I has been used as a fluorescent probe to detect DNA damage.
Mechanism of Action
Sudan I is a genotoxic carcinogen that is known to cause DNA damage. It is metabolized in the liver to form reactive intermediates that can bind covalently to DNA, leading to mutations and chromosomal abnormalities. The mechanism of action of Sudan I involves the production of reactive oxygen species (ROS) and the activation of signaling pathways that lead to cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Sudan I has been shown to have a range of biochemical and physiological effects. It has been found to induce oxidative stress, DNA damage, and inflammation. Sudan I has also been shown to affect the expression of genes involved in cell cycle regulation and apoptosis. In animal studies, Sudan I has been found to cause liver and bladder cancer.
Advantages and Limitations for Lab Experiments
Sudan I has several advantages for use in lab experiments. It is a well-characterized compound that is readily available. It is also relatively stable and can be stored for long periods. However, Sudan I is highly toxic and carcinogenic, which limits its use in experiments involving living organisms. Additionally, it is a synthetic compound that may not accurately reflect the effects of natural compounds.
Future Directions
There are several future directions for research on Sudan I. One area of research is the development of new methods for the detection of Sudan I in food and other products. Another area of research is the investigation of the effects of Sudan I on human health, particularly in populations that are exposed to the compound through their occupation or environment. Additionally, there is a need for further research on the mechanism of action of Sudan I and the development of new compounds that are less toxic and carcinogenic.
Synthesis Methods
Sudan I is synthesized by the diazotization of 2,3,5-trichloroaniline, followed by coupling with 2-naphthol. The synthesis process involves several steps, including the preparation of the starting materials, diazotization, coupling, and purification. The final product is a red powder that is soluble in organic solvents.
properties
IUPAC Name |
1-[(2,3,5-trichloro-6-hydroxyphenyl)diazenyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2O2/c17-10-7-11(18)16(23)15(13(10)19)21-20-14-9-4-2-1-3-8(9)5-6-12(14)22/h1-7,22-23H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFULAWOKCSUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3Cl)Cl)Cl)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,3,5-Trichloro-6-hydroxyphenyl)diazenyl]naphthalen-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-(2,4-dimethoxyphenyl)-N~1~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4924885.png)
![2,2,10-trimethyl-8-phenyl-5-propyl-1,4-dihydro-2H-pyrano[4,3-d]pyrido[2',3':4,5]furo[2,3-b]pyridine-9-carboxylic acid](/img/structure/B4924887.png)
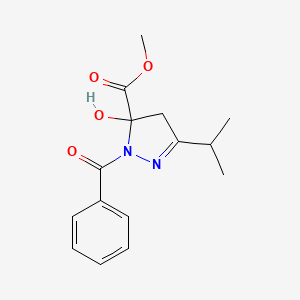
![ethyl 4-(3-fluorobenzyl)-1-[(methylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4924898.png)
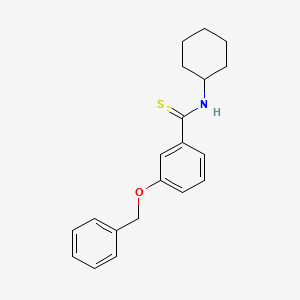
![1-butyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4924922.png)
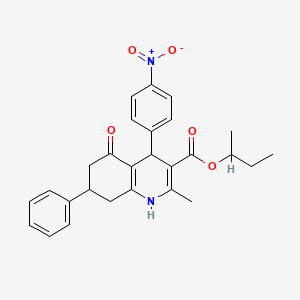
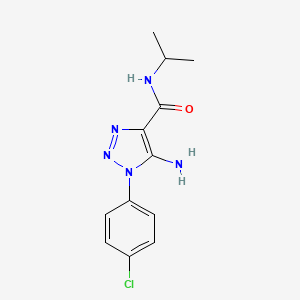
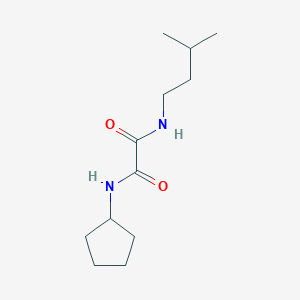
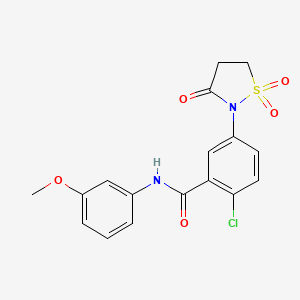
![2-({[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4924951.png)
![5-phenyl-3H-spiro[1,3,4-thiadiazole-2,2'-tricyclo[3.3.1.1~3,7~]decane]](/img/structure/B4924953.png)
![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4924960.png)
